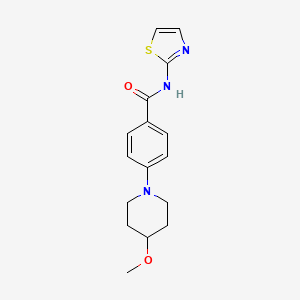
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxypiperidine group attached to the benzamide core, along with a thiazole ring
Wissenschaftliche Forschungsanwendungen
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interaction with biological targets and to evaluate its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be employed as a tool compound to investigate biological pathways and mechanisms.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of the compound “4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide” is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . This system plays a significant role in the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound interacts with its target, FB, and inhibits its function. FB is integral to the formation of C3 and C5 convertase in the AP of the complement system . By inhibiting FB, the compound disrupts the formation of these convertases, thereby affecting the AP.
Biochemical Pathways
The inhibition of FB affects the AP of the complement system. This pathway is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen’s cell membrane . By inhibiting FB, the compound disrupts this pathway, potentially alleviating the symptoms of diseases mediated by the AP.
Pharmacokinetics
The compound is described as a selective orally bioavailable inhibitor , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of FB by the compound results in the disruption of the AP of the complement system . This can lead to a decrease in inflammation and damage to cells, potentially alleviating the symptoms of diseases mediated by the AP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a methoxy-containing electrophile.
Coupling with Benzamide: The final step involves coupling the thiazole and methoxypiperidine intermediates with a benzamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents on the piperidine or thiazole rings.
Benzamide derivatives: Compounds with different functional groups attached to the benzamide core.
Thiazole-containing compounds: Molecules that contain the thiazole ring but differ in other structural aspects.
Uniqueness
This compound is unique due to the specific combination of the methoxypiperidine group and the thiazole ring attached to the benzamide core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-6-9-19(10-7-14)13-4-2-12(3-5-13)15(20)18-16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPUWHZXWTMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
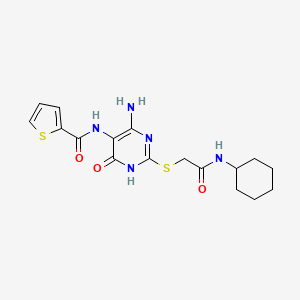
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
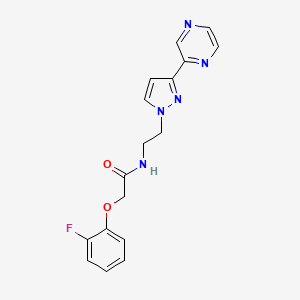
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)
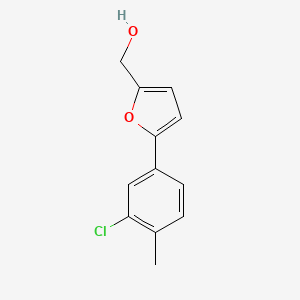
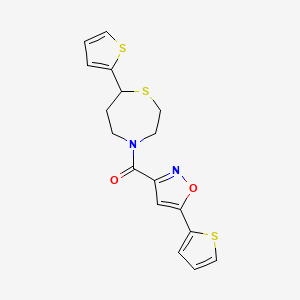
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
